![molecular formula C12H16N2O B12574665 2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine CAS No. 613660-89-2](/img/structure/B12574665.png)
2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The reaction proceeds through a series of steps, including esterification, cyclization, and purification . The reaction conditions often involve the use of aprotic solvents such as toluene or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
For industrial production, the synthesis route is optimized to ensure scalability and cost-effectiveness. The raw materials, such as 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester, are chosen for their availability and reactivity. The process involves steps like esterification, cyclization, and purification, with a focus on achieving high purity and yield .
化学反応の分析
Types of Reactions
2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of electronic cigarette products due to its sensory properties
作用機序
The mechanism of action of 2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine involves its interaction with specific molecular targets. For instance, it displays antinociceptive effects by interacting with cholinergic receptors . The pathways involved in its action are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
類似化合物との比較
Similar Compounds
Nicotine: A well-known alkaloid with similar structural features.
6-Methylnicotine: An optically active nicotine analog with similar biological activities.
Uniqueness
2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
613660-89-2 |
|---|---|
分子式 |
C12H16N2O |
分子量 |
204.27 g/mol |
IUPAC名 |
(6-methylpyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C12H16N2O/c1-9-5-6-11(8-13-9)12(15)14-7-3-4-10(14)2/h5-6,8,10H,3-4,7H2,1-2H3 |
InChIキー |
MZDVSGUVIRWGSD-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN1C(=O)C2=CN=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)](/img/structure/B12574596.png)
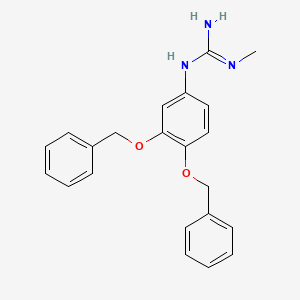
![2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B12574609.png)
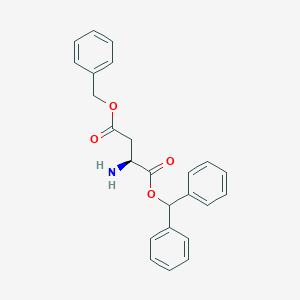
![N,N-Bis[(1R)-1-phenylethyl]urea](/img/structure/B12574615.png)

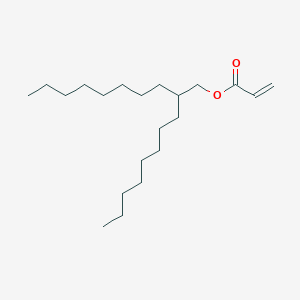
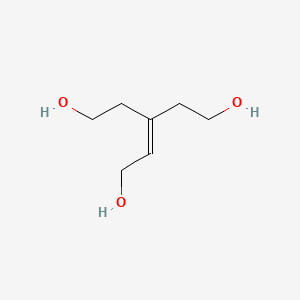
![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)
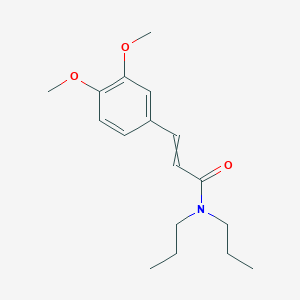
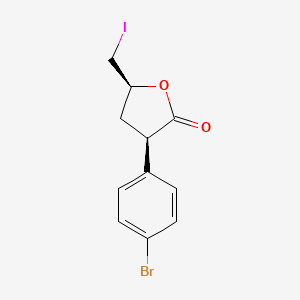

![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
